molecular formula C9H9BrN2O B1278476 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one CAS No. 455885-78-6

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

货号: B1278476
CAS 编号: 455885-78-6
分子量: 241.08 g/mol
InChI 键: RCJMLFAPJRPGIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one (CAS 455885-78-6) is a versatile benzodiazepine derivative offered as a key chemical intermediate for advanced pharmaceutical research and development . This compound serves as a crucial synthetic precursor for the exploration of novel psychoactive substances and is a fundamental building block in medicinal chemistry programs targeting the central nervous system . The molecular structure features a bromine atom at the 7-position, which provides a reactive site for further functionalization via cross-coupling reactions and other synthetic transformations . Researchers utilize this compound in the synthesis of more complex molecules to study their interaction with biological targets, such as GABA-A receptors, which are implicated in anxiolytic and sedative responses . With a molecular formula of C9H9BrN2O and a molecular weight of 241.08 g/mol, it is supplied with a Certificate of Analysis to ensure identity and purity . This product is intended for research purposes in a controlled laboratory setting and is strictly not for diagnostic, therapeutic, or human use.

属性

IUPAC Name

7-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJMLFAPJRPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449737
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455885-78-6
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Mo-Catalyzed Nitrene Insertion

A novel one-pot synthesis involves molybdenyl acetylacetonate (MoO₂(acac)₂) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as dual catalysts. The process includes:

  • Nitrene Formation : Reaction of o-nitrobenzoic N-allylamides with triphenylphosphine (PPh₃) to generate nitrenes.
  • C–H Insertion : Mo-catalyzed insertion into the allylic C–H bond.
  • Cyclization : Cu-mediated C–N bond formation to yield the diazepine ring.
  • Conditions : 80°C, 12 hours, toluene solvent
  • Yield : Up to 90%

This method’s efficiency stems from the synergistic effects of Mo and Cu catalysts, enabling cascade reactions without intermediate isolation.

Acid-Catalyzed Cyclocondensation

Traditional methods employ acidic conditions to cyclize precursors like 4-(4-bromoanilino)-4-ketobutyric acid. For example, treatment with AlCl₃ in dichloroethane at 55–70°C induces Friedel-Crafts acylation and subsequent cyclization.

  • Reagents : AlCl₃ (3.0 equiv), dichloroethane
  • Yield : 70–75%

Catalytic Reductive Amination and Functionalization

Post-cyclization modifications often involve reductive amination or alkylation to introduce substituents.

Boron Trifluoride-Mediated Alkylation

The 2-position of the diazepine ring can be functionalized using BF₃·Et₂O as a Lewis acid. For instance, reacting 7-bromo-1,2-methylene derivatives with methanol in the presence of BF₃ yields 2-methoxymethyl analogs:

  • Conditions : BF₃·Et₂O (1.5 equiv), methanol, 20–30°C
  • Yield : 85–90%

Sodium Borohydride Reduction

Reduction of ketone intermediates to alcohols is achieved with NaBH₄ in tetrahydrofuran (THF). A patented method describes the reduction of 7-chloro-3,4-dihydrobenzo[b]azepin-2,5-dione to the corresponding alcohol, which is then brominated.

  • Conditions : NaBH₄ (2.0 equiv), THF, 48–55°C
  • Yield : 60–65%

Multi-Step Industrial Synthesis

Industrial production scales up laboratory methods while optimizing cost and purity. A representative sequence includes:

Step Process Reagents/Conditions Yield
1 Bromination Br₂, H₂SO₄, 0°C 70%
2 Cyclocondensation AlCl₃, dichloroethane, 70°C 75%
3 Alkylation BF₃·Et₂O, ROH, 25°C 85%
4 Purification Recrystallization (EtOH) 95%

This protocol emphasizes reproducibility and scalability, with in-process controls to monitor bromine content and enantiomeric excess.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for preparing 7-bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one:

Method Advantages Limitations Yield
Direct Bromination High regioselectivity Requires concentrated H₂SO₄ 65–75%
Mo/Cu Catalysis One-pot cascade, high yield Expensive catalysts 90%
Halogen Exchange Mild conditions Limited substrate availability 80%
Industrial Process Scalable, cost-effective Multi-step, lower overall yield 60–70%

Challenges and Innovations

Regioselectivity Control

Achieving exclusive bromination at the 7th position remains challenging due to competing para/meta substitution. Recent advances employ directing groups, such as transiently installed sulfonamides, to enhance selectivity.

Green Chemistry Approaches

Solvent-free bromination using mechanochemical methods (e.g., ball milling) reduces waste and improves atom economy. Pilot studies report 80% yield under solvent-free conditions.

化学反应分析

Types of Reactions

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

科学研究应用

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neurological functions.

    Medicine: Investigated for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

作用机制

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine atom at the 7th position may influence the binding affinity and selectivity of the compound for different receptor subtypes.

相似化合物的比较

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is unique due to the presence of the bromine atom at the 7th position, which may enhance its chemical stability and binding affinity to GABA receptors. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other benzodiazepines.

生物活性

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a brominated derivative of the benzodiazepine class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders. The unique bromination at the 7-position is believed to enhance its pharmacological properties compared to other benzodiazepines.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁BrN₂O. Its molecular weight is approximately 227.10 g/mol. The compound features a tetrahydrobenzodiazepine ring structure that is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances GABA's inhibitory effects, leading to sedative , anxiolytic , and muscle relaxant properties. The presence of the bromine atom at the 7th position may influence its affinity and selectivity for different GABA receptor subtypes .

Anxiolytic Effects

Research has indicated that compounds similar to this compound can exhibit significant anxiolytic properties. In animal models, these compounds have been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and open field test .

Sedative Properties

In addition to anxiolytic effects, studies suggest that this compound may also possess sedative properties. The sedative effects are generally assessed through sleep induction tests in rodent models. Compounds in the benzodiazepine class are known for their ability to decrease sleep latency and increase total sleep time .

Study on GABA Receptor Interaction

A study investigating the interaction of various benzodiazepines with GABA receptors highlighted that this compound exhibited a higher binding affinity compared to non-brominated analogs. This suggests that bromination may enhance receptor interaction and subsequent biological activity .

Comparative Analysis with Other Benzodiazepines

A comparative analysis was conducted on several benzodiazepines including 7-Bromo derivatives. The results indicated that those with bromine substitutions had improved efficacy in reducing anxiety-related behaviors in animal models compared to their non-brominated counterparts.

Compound NameBinding Affinity (nM)Anxiolytic Activity (Behavioral Test)Sedative Activity (Sleep Test)
This compound25SignificantModerate
Diazepam50ModerateHigh
Lorazepam30SignificantHigh

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing precursors such as 2-amino-5-bromobenzophenone.
  • Cyclization : Condensation reactions under acidic conditions to form the diazepine ring.
  • Bromination : Introduction of bromine at the 7th position using brominating agents .

常见问题

Q. Example Protocol :

React 1,4-benzodiazepin-5-one with NBS in DMF at 0°C for 4 hours.

Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.

Purify via column chromatography (silica gel, 70:30 hexane:ethyl acetate).

Q. Example Workflow :

Incubate rat brain membranes with ³H-flunitrazepam and varying compound concentrations.

Quantify displacement using a scintillation counter.

Fit data to a one-site competition model (GraphPad Prism).

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C under argon to prevent lactam hydrolysis or bromine displacement .
  • Solubility : Dissolve in anhydrous DMSO for long-term storage (≥6 months) at –80°C. Avoid aqueous buffers unless used immediately .
  • Light Sensitivity : Protect from UV light using amber vials to prevent photodegradation.

Q. Stability Data :

ConditionDegradation (%)Timeframe
RT, light25–301 week
–20°C, dark<56 months

Advanced: How can researchers address discrepancies in reported pharmacokinetic properties of this compound?

Methodological Answer:

  • Interspecies Variability : Conduct parallel studies in rodent and human liver microsomes to compare metabolic stability (e.g., CYP3A4 vs. CYP2C19 activity) .
  • Protein Binding : Use equilibrium dialysis to measure free fraction (%) in plasma. Adjust for species-specific albumin affinity .
  • In Silico ADMET : Predict logP and pKa using ChemAxon or Schrödinger Suite. Validate with experimental logD₇.₄ (octanol-water) .

Case Study :
A 2023 study attributed conflicting half-life data to differences in microsomal incubation conditions (NADPH concentration, 0.5–1.0 mM), highlighting the need for standardized protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。